molecular formula C7H8INO2 B3022265 methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 40740-42-9

methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3022265
CAS No.: 40740-42-9
M. Wt: 265.05 g/mol
InChI Key: KSDPSEQHPJJWMC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H8INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst to form the ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale iodination and esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its pyrrole ring and iodine substituent. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-1H-pyrrole-2-carboxylate: A closely related compound with a similar structure but lacking the methyl group on the nitrogen atom.

    Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a bromine atom instead of iodine.

    Methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a chlorine atom instead of iodine.

Uniqueness

Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding, which are less common with other halogens.

Properties

IUPAC Name

methyl 4-iodo-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDPSEQHPJJWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618526
Record name Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40740-42-9
Record name Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

780 mg (25.9 mmol) of sodium hydride (80% in oil) and 20 ml of DMF were introduced into a three-necked flask, a solution of 6.5 g (25.9 mmol) of methyl 4-iodo-2-pyrrolecarboxylate in 50 ml of DMF was added dropwise and the mixture was stirred until gaseous emission ceased. 2.1 ml (33.6 mmol) of iodomethane were then added and the mixture was stirred at room temperature for two hours. The reaction medium was poured into water, extracted with ethyl ether, the organic phase decanted, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with a mixture of dichloromethane and hexane (40/60). 4.5 g (65%) of methyl N-methyl-4-iodo-2-pyrrolecarboxylate of melting point 64°-65° C. were recovered.
Quantity
780 mg
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20 mL
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6.5 g
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50 mL
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2.1 mL
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate
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methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate

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